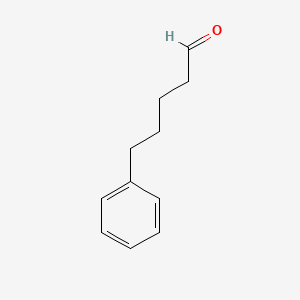

5-Phenylpentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINOPSACFXSAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340137 | |

| Record name | Benzenepentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36884-28-3 | |

| Record name | Benzenepentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Phenylpentanal (CAS 36884-28-3): Properties, Synthesis, Reactivity, and Applications in Chemical Research

Introduction

5-Phenylpentanal, also known as Benzenepentanal or 5-Phenylvaleraldehyde, is a bifunctional organic compound featuring a terminal aldehyde group and a phenyl ring separated by a flexible four-carbon aliphatic chain. This unique structural arrangement makes it a valuable and versatile intermediate in the field of organic synthesis. While not an end-product in itself, its aldehyde moiety serves as a reactive handle for a multitude of chemical transformations, and the phenylpentyl backbone provides a lipophilic scaffold that is of interest in the design of more complex molecular architectures.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind its chemical behavior, offers detailed and validated experimental protocols for its synthesis and key reactions, and explores its utility as a foundational building block in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research. The data presented herein are compiled from authoritative chemical databases and spectroscopic libraries, providing a reliable reference for identification and characterization.

Chemical Identifiers and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. These properties, such as the XLogP3 value, are crucial for predicting the compound's behavior in different solvent systems and its potential pharmacokinetic profile in early-stage drug discovery.

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenepentanal, 5-Phenylvaleraldehyde | [1][2] |

| CAS Number | 36884-28-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Monoisotopic Mass | 162.104465 Da | [1][2] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The characteristic signals described below are diagnostic for its key functional groups.

| Spectroscopic Method | Characteristic Signal & Interpretation |

| ¹H NMR | A sharp singlet or doublet appearing far downfield, typically around δ 9.8 ppm , is highly characteristic of the aldehydic proton (-CHO).[2] The aromatic protons of the phenyl ring will appear in the δ 7.1-7.3 ppm region, while the aliphatic protons will appear as multiplets in the upfield region (δ 1.6-2.8 ppm). |

| ¹³C NMR | The carbonyl carbon of the aldehyde is the most deshielded carbon, with a characteristic chemical shift around δ 200-202 ppm .[2] The carbons of the phenyl ring typically appear between δ 126-142 ppm, and the aliphatic carbons are found in the δ 20-45 ppm range. |

| IR Spectroscopy | A strong, sharp absorption band around 1720-1730 cm⁻¹ is the most prominent feature, corresponding to the C=O stretching vibration of the aliphatic aldehyde.[2] Additional bands for aromatic C-H stretching will be observed above 3000 cm⁻¹. |

| Mass Spectrometry (GC-MS) | The molecular ion peak (M+) is expected at m/z = 162. A prominent fragment at m/z = 91 is highly characteristic, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[1] |

Synthesis of this compound

The most direct and reliable synthetic route to this compound is the oxidation of its corresponding primary alcohol, 5-phenylpentan-1-ol. This precursor is commercially available or can be readily synthesized. The choice of oxidant is critical; a mild reagent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a well-established and effective choice for this transformation.

Detailed Experimental Protocol: PCC Oxidation of 5-Phenylpentan-1-ol

This protocol describes a self-validating system for the synthesis of this compound. The use of an inert adsorbent like silica gel in the reaction mixture simplifies the workup by adsorbing the chromium byproducts, allowing for direct purification.

Materials:

-

5-Phenylpentan-1-ol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Silica Gel (of equal weight to PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add PCC (1.5 eq) and an equal mass of powdered silica gel. Add anhydrous DCM to create a stirrable slurry.

-

Addition of Alcohol: Dissolve 5-phenylpentan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry at room temperature. The causality for the dropwise addition is to control the exothermic nature of the oxidation and prevent potential side reactions.

-

Reaction Monitoring: The reaction mixture will turn dark brown/black. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

-

Workup: Once the reaction is complete, add anhydrous diethyl ether to the flask and stir for 15 minutes. The purpose of adding ether is to precipitate the remaining chromium salts and ensure the product is fully in solution.

-

Purification: Filter the entire mixture through a short plug of silica gel, washing thoroughly with diethyl ether. This filtration removes the chromium tar and silica gel adsorbent.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is this compound.

-

Final Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The aldehyde functional group is the epicenter of this compound's reactivity, making it highly susceptible to nucleophilic attack and a key precursor for a diverse range of molecular architectures.[2]

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[3] For this compound, this reaction provides a strategic route to introduce a double bond at the terminus of the aliphatic chain. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde via a betaine or oxaphosphetane intermediate.[3][4]

Detailed Experimental Protocol: Synthesis of 6-Phenyl-1-hexene

This protocol details the reaction of this compound with methylenetriphenylphosphorane.

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Tetrahydrofuran (THF), anhydrous

-

This compound (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Pentane

Procedure:

-

Ylide Formation: Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add n-BuLi solution dropwise to the suspension. The causality for this step is the deprotonation of the phosphonium salt by the strong base to form the reactive ylide, indicated by a color change to deep orange/red.[4] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of this compound in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3x). The organic layers are combined.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography to yield pure 6-phenyl-1-hexene.

Caption: Use of this compound in a drug discovery workflow.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from structurally related aldehydes necessitates careful handling. [5]Phenylacetaldehyde, for instance, is a known irritant. Therefore, it is prudent to treat this compound with appropriate caution.

-

Handling: Always work in a well-ventilated chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. [6][7]Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Aldehydes can be susceptible to air oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 36884-28-3) is a synthetically versatile and valuable chemical intermediate. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity centered on the aldehyde functional group make it an essential tool for chemists. For researchers in organic synthesis, it offers a reliable platform for constructing complex carbon skeletons. For professionals in drug development, it represents a strategic scaffold for building and diversifying compound libraries, enabling the systematic exploration of chemical space in the quest for novel therapeutics.

References

-

PubChem. (n.d.). Phenylmethylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenepentanal. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

-

Bousquet, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Center for Biotechnology Information. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 5-Phenylpentanoic acid. Retrieved from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Torii, S., et al. (1981). Anodic oxidation. Part XII. Synthesis of 5-methoxy-5-phenylpentan-4-olide. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Spectroscopy. (2017). NMR EXAMPLES TO LEARN, (E)-5-Phenylpent-2-enal with real (lit) and predict data. Retrieved from [Link]

-

Unknown. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved from [Link]

-

Unknown. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Phenylvaleric Acid in Modern Organic Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. Retrieved from [Link]

-

Rieke Metals. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3. YouTube. Retrieved from [Link]

Sources

- 1. Benzenepentanal | C11H14O | CID 561886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 36884-28-3 | Benchchem [benchchem.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Phenylpentanal | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. fishersci.at [fishersci.at]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-phenylpentanal. As a molecule incorporating both a terminal aldehyde and a phenyl group separated by a flexible alkyl chain, its fragmentation behavior is governed by a fascinating interplay of well-established reaction mechanisms. This document will elucidate the core fragmentation pathways, including alpha-cleavage, McLafferty rearrangement, and benzylic cleavage leading to the formation of the tropylium ion. By understanding these fundamental principles, researchers can confidently identify this compound and related structures in complex matrices, a critical capability in fields ranging from synthetic chemistry to metabolomics and drug development. This guide combines theoretical explanations with practical, field-proven insights and a detailed experimental protocol for acquiring high-quality mass spectra.

Introduction: The Structural Rationale for Fragmentation Analysis

This compound (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ) presents a unique case study in mass spectrometry due to its hybrid structure. The presence of a carbonyl group dictates fragmentation patterns characteristic of aldehydes, while the phenyl group and the intervening alkyl chain introduce pathways typical of aromatic and long-chain aliphatic compounds. Electron ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy into the molecule, leading to extensive and informative fragmentation. A thorough understanding of these fragmentation patterns is paramount for unambiguous structural elucidation.

The molecular ion ([M]⁺˙) of this compound, with a mass-to-charge ratio (m/z) of 162, is expected to be observable, particularly in the context of aromatic aldehydes which tend to exhibit more stable molecular ions compared to their purely aliphatic counterparts[1]. The subsequent fragmentation cascade, however, provides the richest structural information.

Primary Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is primarily driven by the localization of the radical cation on either the carbonyl oxygen or the aromatic ring. This leads to several competing and sequential fragmentation reactions.

Fragmentation Initiated at the Carbonyl Group

The lone pair of electrons on the carbonyl oxygen provides a favorable site for ionization. The resulting radical cation can then undergo characteristic aldehyde fragmentations.

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the carbonyl group. For this compound, two potential alpha-cleavage events exist:

-

Loss of a hydrogen radical (H•): This results in the formation of a stable acylium ion at m/z 161 ([M-1]⁺). This is a common fragmentation for aldehydes and its presence is a strong indicator of this functional group[2][3].

-

Loss of the butylphenyl radical (•C₄H₈-C₆H₅): This would lead to the formation of the formyl cation ([CHO]⁺) at m/z 29 . While possible, this fragmentation is generally less significant for larger aldehydes as the stability of the resulting carbocation on the longer chain is more favorable[2].

Caption: Alpha-cleavage of the this compound molecular ion.

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds possessing a gamma-hydrogen relative to the carbonyl group[4][5][6]. This compound readily meets this structural requirement. This rearrangement proceeds through a six-membered cyclic transition state, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

This process results in the formation of a neutral alkene (phenylpropene, C₉H₁₀) and a charged enol radical cation at m/z 44 ([C₂H₄O]⁺˙). The peak at m/z 44 is a strong diagnostic indicator for straight-chain aldehydes with at least four carbons[2].

Caption: McLafferty rearrangement in this compound.

Fragmentation Influenced by the Phenyl Group

The presence of the aromatic ring introduces fragmentation pathways centered around the formation of highly stable benzylic and tropylium ions.

Cleavage of the C-C bond beta to the phenyl group (benzylic cleavage) is a highly favored fragmentation pathway for compounds containing a benzyl unit[7]. In this compound, this would involve the cleavage of the bond between the fourth and fifth carbon atoms of the pentanal chain. This initially forms a benzyl radical and a charged aldehyde-containing fragment.

However, a more prominent fragmentation pathway involves the formation of the benzyl cation ([C₇H₇]⁺) through cleavage of the bond between the first and second carbon of the alkyl chain attached to the ring. This benzyl cation readily rearranges to the highly stable, aromatic tropylium ion at m/z 91 [8][9][10][11]. The tropylium ion is a seven-membered aromatic ring and its corresponding peak at m/z 91 is often the base peak in the mass spectra of compounds containing a benzyl moiety. A subsequent loss of acetylene (C₂H₂) from the tropylium ion can lead to a smaller peak at m/z 65 ([C₅H₅]⁺).

Caption: Formation of the tropylium ion from this compound.

Summary of Expected Key Fragment Ions

The following table summarizes the most probable and structurally significant fragment ions in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure | Formation Pathway | Significance |

| 162 | [C₁₁H₁₄O]⁺˙ | Molecular Ion | Confirms molecular weight. |

| 161 | [C₁₁H₁₃O]⁺ | Alpha-cleavage (loss of H•) | Diagnostic for aldehydes. |

| 91 | [C₇H₇]⁺ | Benzylic cleavage & rearrangement | Highly stable tropylium ion; often the base peak. |

| 65 | [C₅H₅]⁺ | Loss of acetylene from tropylium ion | Further fragmentation of the aromatic core. |

| 44 | [C₂H₄O]⁺˙ | McLafferty Rearrangement | Confirms a straight alkyl chain of at least 3 carbons attached to the carbonyl. |

| 29 | [CHO]⁺ | Alpha-cleavage | Generally a minor peak for larger aldehydes. |

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum of this compound

This section provides a detailed, step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Solvent Selection: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Serially dilute the stock solution to a working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Derivatization (Optional): For trace-level analysis or in complex matrices, derivatization of the aldehyde functionality with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance sensitivity and chromatographic performance[12][13].

Gas Chromatography (GC) Parameters

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute for optimal sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (typically 3-4 minutes, depending on the solvent and GC method).

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. GCMS Section 6.11.4 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 11. Tropylium_ion [chemeurope.com]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. commons.und.edu [commons.und.edu]

5-Phenylpentanal: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

Abstract

5-Phenylpentanal, a phenylpropanoid derivative, is a molecule of interest in the fields of flavor chemistry, natural products, and drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, covering its historical synthesis, natural occurrence, and the analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and theoretical background to facilitate further investigation and application of this compound.

Introduction: The Chemical Identity of this compound

This compound, also known as 5-phenylvaleraldehyde, belongs to the class of aromatic aldehydes. Its structure consists of a pentanal chain with a phenyl group attached to the terminal carbon. This structure imparts both aromatic and aliphatic characteristics, influencing its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₁₄O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| CAS Number | 36884-28-3 | PubChem[1] |

| Appearance | Colorless liquid (Predicted) | |

| Boiling Point | 110-116 °C at 0.2 Torr | ChemicalBook[2] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

Discovery and Synthesis: A Historical Perspective

A plausible and historically relevant synthetic approach involves the oxidation of the corresponding alcohol, 5-phenyl-1-pentanol. This method aligns with common organic synthesis strategies for aldehyde preparation. Another viable synthetic route is the hydroformylation of 4-phenyl-1-butene, a powerful industrial method for aldehyde synthesis from alkenes[3].

Proposed Synthetic Protocol: Oxidation of 5-Phenyl-1-pentanol

This protocol describes a laboratory-scale synthesis of this compound via the oxidation of 5-phenyl-1-pentanol using pyridinium chlorochromate (PCC), a common and selective oxidizing agent for converting primary alcohols to aldehydes.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound via PCC oxidation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1-pentanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 25°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Natural Occurrence of this compound

The presence of this compound in nature is not as extensively documented as other phenylpropanoids. However, its structural relationship to other known natural products suggests its likely occurrence in various plant species and potentially in thermally processed foods.

In Plants and Essential Oils

The genus Pimpinella (family Apiaceae) is a rich source of phenylpropanoids, with many species being used in traditional medicine and for their aromatic properties[4][5]. While specific identification of this compound in Pimpinella essential oils is not yet definitively reported in readily available literature, the presence of other phenylpropanoids makes this genus a primary candidate for its natural sourcing[6][7].

In Foods

Aromatic aldehydes can be formed during the thermal processing of foods, such as the roasting of nuts, through the Maillard reaction and degradation of amino acids and lipids[8]. Phenylalanine, a common amino acid, is a known precursor to various aroma compounds, including benzaldehyde and phenylacetaldehyde, in roasted nuts[4][9]. It is plausible that this compound could be formed through similar pathways involving the degradation of phenylalanine and subsequent reactions.

Biosynthesis of this compound: The Phenylpropanoid Pathway and Beyond

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites from the amino acid phenylalanine[10].

The Core Phenylpropanoid Pathway

The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by a series of hydroxylation, methylation, and ligation reactions to produce a variety of phenylpropanoid precursors.

Diagram: Phenylpropanoid Biosynthesis

Caption: Simplified overview of the phenylpropanoid biosynthetic pathway.

Hypothetical Chain Elongation to this compound

The formation of the five-carbon side chain of this compound from the C3 unit of cinnamic acid derivatives likely involves a chain elongation process. In plant secondary metabolism, chain elongation of acyl-CoAs is a known mechanism, often involving enzymes analogous to those in fatty acid biosynthesis[11]. It is hypothesized that a series of condensation, reduction, and dehydration reactions, catalyzed by specific elongase and reductase enzymes, could extend the C3 side chain of a phenylpropanoid intermediate to the C5 chain of this compound.

Analytical Methodologies for this compound

The detection and quantification of this compound in complex matrices such as plant extracts and food products require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

Extraction and Sample Preparation

The choice of extraction method depends on the sample matrix.

-

Solvent Extraction for Plant Materials: For the extraction of this compound from plant tissues, solvent extraction with a moderately polar solvent like dichloromethane or ethyl acetate is suitable[12][13]. Subsequent cleanup using solid-phase extraction (SPE) can remove interfering compounds[14].

-

Headspace Solid-Phase Microextraction (HS-SPME) for Food and Volatiles: For analyzing volatile and semi-volatile compounds in food matrices like nuts, HS-SPME is a highly effective and solvent-free technique[1].

Workflow: HS-SPME-GC-MS Analysis

Caption: General workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

GC-MS Protocol for this compound Analysis

The following is a general GC-MS protocol that can be optimized for the analysis of this compound.

Table 2: Suggested GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Rationale |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-volatile compounds, including aromatic aldehydes[3]. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic resolution. |

| Oven Program | Initial temp: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | Allows for the separation of a range of volatile and semi-volatile compounds. |

| Injector Temp | 250°C | Ensures efficient volatilization of the analyte. |

| MS Source Temp | 230°C | Standard temperature for electron ionization. |

| MS Quad Temp | 150°C | Standard temperature for the quadrupole. |

| Scan Range | m/z 40-300 | Covers the expected mass fragments of this compound. |

Data Analysis: Identification of this compound can be achieved by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) and by matching the retention time with that of a pure standard. Quantification is typically performed using an internal standard method.

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of natural product chemistry and synthetic organic chemistry. While its synthesis is achievable through established organic reactions and its biosynthesis is likely rooted in the well-understood phenylpropanoid pathway, specific details regarding its initial discovery, definitive natural sources, and the precise enzymatic machinery for its formation in plants remain areas for further exploration. The analytical methods outlined in this guide provide a robust framework for researchers to investigate the presence and quantity of this compound in various matrices, paving the way for a deeper understanding of its distribution, biological role, and potential applications. Future research should focus on screening a wider range of plant species, particularly within the Pimpinella genus, for the presence of this compound, and on elucidating the specific enzymes involved in the chain elongation of phenylpropanoid precursors.

References

- Xiao, L., Lee, J., Zhang, G., & Ebeler, S. E. (2014). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). Food Chemistry, 151, 31-39.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Ciemniewska-Żytkiewicz, H., Verardo, V., Pasini, F., Ferioli, F., Bryś, J., & Caboni, M. F. (2015). The effect of roasting on the health-promoting components of nuts determined on the basis of fatty acids, polyphenol compounds, and antioxidant capacity. Journal of Food Science, 80(8), C1675-C1682.

- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.

- Wu, S., & Chappell, J. (2008). Metabolic engineering of plant secondary metabolism: a case study of terpenoid and phenylpropanoid biosynthesis. Plant Biotechnology Journal, 6(3), 239-257.

- Al-Burtamani, S. K. S., Fatope, M. O., Marwah, R. G., Onifade, A. K., & Al-Saidi, S. H. (2005). Chemical composition, antibacterial and antifungal activities of the essential oil of Pimpinella anisum L. from Oman. Journal of Essential Oil Research, 17(6), 653-655.

- Tabanca, N., Bernier, U. R., Tsikolia, M., Becnel, J. J., Sampson, B., Werle, C., ... & Demirci, B. (2013). Pimpinella cypria essential oil: chemical composition and insecticidal, toxicant, and repellent activity. Journal of agricultural and food chemistry, 61(22), 5275-5282.

- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1801-1808.

- Beller, M., Cornils, B., Frohning, C. D., & Kohlpaintner, C. W. (1995). Progress in hydroformylation and carbonylation.

- Venkatachalam, M., & Sathe, S. K. (2006). Chemical composition of selected edible nut seeds. Journal of agricultural and food chemistry, 54(13), 4705-4714.

- Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole.

-

The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan). Retrieved from [Link]

- Orav, A., Stulova, I., Kailas, T., & Müürisepp, M. (2008). Effect of storage on the essential oil composition of Pimpinella anisum L. fruits. Journal of Essential Oil Research, 20(4), 333-337.

-

PubChem. (n.d.). Pentanal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.

- Nickavar, B., & Abolhasani, F. A. (2009). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea.

-

Wikipedia. (n.d.). Chalcone synthase. Retrieved from [Link]

-

YouTube. (2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry [Video]. Chad's Prep. [Link]

-

YouTube. (2017, April 20). Chorismate, Phenylalanine, Tyrosine Biosynthesis [Video]. Catalyst University. [Link]

- Barazani, O., Fait, A., Cohen, Y., & Friedman, J. (2003). Chemical variation in the essential oil of Pimpinella anisum L. in Israel. Journal of Essential Oil Research, 15(5), 342-345.

Sources

- 1. Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis [mdpi.com]

- 2. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. almonds.org [almonds.org]

- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 5. acs.agr.hr [acs.agr.hr]

- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HS-SPME GC–MS characterization of volatiles in processed walnuts and their oxidative stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]

- 11. Metabolic Interactions of a Chain Elongation Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Unveiling the Bio-Potential of 5-Phenylpentanal: A Technical Guide for Researchers

Abstract

5-Phenylpentanal, a phenylalkyl aldehyde, is a molecule of interest at the intersection of fragrance chemistry and pharmacology. While primarily utilized for its aromatic properties, its structural motifs—a reactive aldehyde group and a lipophilic phenylalkyl chain—suggest a potential for significant biological activity. This technical guide provides a comprehensive exploration of the theoretical and empirically testable biological activities of this compound. We will delve into its physicochemical characteristics, postulate its potential as a modulator of inflammatory, microbial, and oxidative pathways, and provide detailed, field-proven methodologies for its systematic investigation. This document is intended to serve as a foundational resource for researchers in drug discovery, toxicology, and the broader biomedical sciences, aiming to unlock the therapeutic and physiological relevance of this intriguing small molecule.

Molecular Profile and Physicochemical Characteristics of this compound

This compound, also known as benzenepentanal, is an organic compound with the chemical formula C₁₁H₁₄O. Its structure is characterized by a five-carbon aliphatic chain with a terminal aldehyde group, and a phenyl group attached to the distal carbon.

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | PubChem |

| Molecular Formula | C₁₁H₁₄O | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| CAS Number | 36884-28-3 | PubChem |

| Synonyms | Benzenepentanal, 5-Phenylpentylaldehyde | PubChem |

Caption: Table 1. Key physicochemical properties of this compound.

The lipophilicity, indicated by an XLogP3 of 2.6, suggests that this compound is likely to cross cellular membranes, a prerequisite for intracellular biological activity. The presence of a single hydrogen bond acceptor and no donors influences its solubility and interaction with biological macromolecules.

Postulated Biological Activities and Mechanistic Hypotheses

While direct studies on the biological activities of this compound are limited, its chemical structure allows for the formulation of several testable hypotheses based on the known activities of similar compounds.

Antimicrobial and Antifungal Activity

Aldehydes are known to possess antimicrobial properties, often attributed to their ability to interact with and disrupt microbial cell membranes and proteins.[1] The lipophilic nature of the phenylalkyl chain of this compound could facilitate its partitioning into the lipid-rich membranes of bacteria and fungi, while the electrophilic aldehyde group could react with nucleophilic residues (e.g., sulfhydryl groups of cysteine, amino groups of lysine) in microbial proteins and enzymes, leading to their inactivation and subsequent cell death.[2]

Anti-inflammatory Potential

Certain aldehydes have demonstrated immunomodulatory effects.[1] They can activate immune cells like macrophages and neutrophils, leading to the release of pro-inflammatory cytokines.[3] A potential mechanism for this compound's anti-inflammatory activity could involve the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[3] The electrophilic nature of the aldehyde could potentially interact with critical cysteine residues in proteins of the NF-κB signaling cascade, thereby inhibiting its activation.

Antioxidant Properties

While aldehydes themselves are not typically potent direct antioxidants, they can influence the cellular redox state. Phenylpropanoids, a class of compounds with structural similarities to this compound, are known for their antioxidant and free radical scavenging properties.[4] The phenyl ring of this compound could potentially participate in radical scavenging reactions, although this is likely to be a minor activity. A more plausible indirect antioxidant mechanism could involve the induction of cellular antioxidant defense systems.

Cytotoxic Effects

Cytotoxicity is a critical property to evaluate for any small molecule with therapeutic potential.[5] The toxicity of aldehydes is often linked to their electrophilicity and their ability to form covalent adducts with macromolecules like DNA and proteins, leading to cellular stress and apoptosis.[2][6][7] The reactivity of the aldehyde group in this compound suggests a potential for cytotoxicity, particularly at higher concentrations.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a tiered screening approach is recommended. This section provides detailed, step-by-step methodologies for key in vitro assays.

Assessment of Cytotoxicity

A primary evaluation of cytotoxicity is essential to determine the concentration range for subsequent bioactivity assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.[10]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

This is a qualitative method to assess antimicrobial activity.[8][9]

Protocol:

-

Plate Preparation: Inoculate a Mueller-Hinton agar plate with the test microorganism to create a lawn of growth.[9]

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the agar surface.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Evaluation of Anti-inflammatory Activity

This assay measures the ability of a compound to suppress the production of inflammatory mediators like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Protocol:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production by this compound.

Assessment of Antioxidant Capacity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Potential Metabolic Pathways and Toxicological Considerations

Understanding the metabolic fate of this compound is crucial for predicting its in vivo activity and potential toxicity.

Xenobiotic Metabolism

As a xenobiotic, this compound is likely to undergo Phase I and Phase II metabolism, primarily in the liver.[1][4][12][13]

-

Phase I Metabolism: The aldehyde group is susceptible to oxidation to a carboxylic acid (5-phenylpentanoic acid) by aldehyde dehydrogenases (ALDHs).[7] The phenyl ring can be hydroxylated by cytochrome P450 enzymes.[4]

-

Phase II Metabolism: The resulting hydroxylated metabolites or the carboxylic acid can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[13]

Caption: Potential metabolic pathways of this compound.

Toxicological Profile

The primary toxicological concern for this compound is related to its aldehyde functionality. Aldehydes can form adducts with DNA and proteins, potentially leading to genotoxicity and cellular dysfunction.[7] The commercial use of this compound as a fragrance ingredient suggests that it has undergone some level of safety assessment, likely indicating low toxicity at typical exposure levels. However, for therapeutic applications, a thorough toxicological evaluation, including acute and chronic toxicity studies, would be necessary.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound can be systematically optimized through medicinal chemistry efforts.

Caption: A proposed workflow for the investigation and optimization of this compound's biological activity.

Future research should focus on:

-

Systematic Screening: Performing the outlined in vitro assays to establish a baseline of biological activity.

-

Analog Synthesis: Synthesizing and testing analogs of this compound to explore the structure-activity relationship (SAR). Modifications could include substitutions on the phenyl ring and variations in the length of the alkyl chain.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo Studies: Progressing promising candidates to in vivo models of disease to evaluate efficacy and safety.

Conclusion

This compound represents a compelling starting point for further investigation into its potential biological activities. Its simple structure, combined with the known reactivity of the aldehyde group and the modulatory potential of the phenylalkyl moiety, warrants a thorough exploration by the scientific community. The experimental frameworks and mechanistic hypotheses presented in this guide provide a robust roadmap for researchers to unlock the therapeutic potential of this and related molecules.

References

Sources

- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scaline - Wikipedia [en.wikipedia.org]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation [mdpi.com]

- 11. lily pentanal, 55066-49-4 [thegoodscentscompany.com]

- 12. Phenylmethylpentanal | C12H16O | CID 108313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

Methodological & Application

Application Notes and Protocols: 5-Phenylpentanal as a Fragrance Ingredient in Perfumery

An In-Depth Technical Guide for Researchers and Perfumers

Introduction: The Olfactive Contribution of Aryl Alkyl Aldehydes

Within the perfumer's palette, aryl alkyl aldehydes represent a structurally diverse class of molecules critical for imparting unique floral, green, and aldehydic characteristics to fragrance compositions.[1] These molecules, which feature an aldehyde functional group attached to an alkyl chain with a terminal aryl substituent, are valued for their complexity and ability to modify and enhance fragrance accords. 5-Phenylpentanal (CAS: 36884-28-3), the subject of this guide, is a member of this family. While less ubiquitous than some of its methylated counterparts like 3-methyl-5-phenylpentanal (Mefranal), its linear five-carbon chain offers a distinct olfactive profile that is both foundational and versatile.

The aldehyde group's inherent reactivity makes it a crucial anchor for the molecule's scent profile, while the phenyl group and the length of the alkyl chain dictate its substantivity and specific odor character. Understanding the interplay between these structural features is paramount for its effective application. This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists, providing detailed protocols for quality assessment, olfactory evaluation, and stability testing to facilitate the successful incorporation of this compound into novel and existing fragrance systems. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Physicochemical Properties

The physical and chemical properties of a fragrance ingredient are critical determinants of its performance, stability, and handling requirements. The data presented in Table 1 are based on experimental values for structurally related compounds and computed predictions, providing a reliable baseline for laboratory and manufacturing use.

Table 1: Typical Physicochemical Properties of this compound

| Property | Value | Source / Rationale |

| Chemical Name | This compound | IUPAC |

| Synonyms | Benzenepentanal | - |

| CAS Number | 36884-28-3 | - |

| Molecular Formula | C₁₁H₁₄O | - |

| Molecular Weight | 162.23 g/mol | - |

| Appearance | Colorless to Pale Yellow Liquid | Analogy to 5-Phenyl-1-pentanol[2] |

| Boiling Point | ~155 °C @ 20 mmHg | Based on 5-Phenyl-1-pentanol[2] |

| Density / Sp. Gravity | ~0.960 - 0.977 g/cm³ @ 25°C | Based on 5-Phenyl-1-pentanol[2] & 3-Methyl-5-phenylpentanal[3] |

| Refractive Index | ~1.505 - 1.521 @ 20°C | Based on 5-Phenyl-1-pentanol[2] & 3-Methyl-5-phenylpentanal[3] |

| Flash Point | >100 °C (>212 °F) | Analogy to 3-Methyl-5-phenylpentanal[3] |

| Solubility | Soluble in ethanol and fragrance oils; insoluble in water. | Based on 5-Phenyl-1-pentanol[2] |

Olfactory Profile and Performance

3.1 Predicted Olfactory Profile

Direct, published sensory data for this compound is limited. However, a robust olfactory profile can be predicted through structure-activity relationship (SAR) analysis of closely related, commercially significant molecules.

-

Primary Notes: A dominant floral character is expected, likely in the realm of hyacinth, narcissus, and muguet (lily-of-the-valley). The linear alkyl chain, longer than that of phenylacetaldehyde, suggests a less sharp and more rounded floralcy.

-

Secondary Notes: A distinct green, sappy note is anticipated, contributing freshness and a naturalistic quality. This is a common feature in related molecules like 4-methyl-4-phenyl-1-pentanal, which is described as having green, leafy, and woody characteristics.[4][5]

-

Sub-notes: A subtle, waxy, and clean aldehydic lift is characteristic of the aldehyde functional group. This facet adds diffusion and sparkle to the top and heart of a fragrance. The phenyl ring contributes a warm, slightly balsamic undertone that enhances tenacity. The overall profile can be summarized as a fresh, floral-green aldehyde with a hyacinth and muguet character, supported by a soft, warm, woody-balsamic background.

3.2 Performance in Composition

This compound functions primarily as a heart note , bridging the volatile top notes with the substantive base. Its role is to provide a natural, diffusive floral character.

-

Diffusivity: Moderate to high. The aldehydic nature provides lift.

-

Substantivity: Moderate. It will persist on a smelling strip for several hours, longer than typical top notes but shorter than heavy base notes.

-

Power: High impact. A small amount can significantly influence a composition.

Applications in Perfumery

The predicted olfactory profile of this compound makes it a versatile ingredient for imparting a fresh, powerful, and natural floralcy. It harmonizes well with a variety of accords.

4.1 Formulation Synergies

-

Floral Accords: It is exceptionally well-suited for recreating white floral scents like lily-of-the-valley and jasmine, and green florals like hyacinth and narcissus. It blends seamlessly with ingredients such as hydroxycitronellal, lilial, and indolene to create realistic muguet accords. In rose compositions, it can provide a dewy, green freshness, complementing the effects of 2-methyl-5-phenylpentanal.[5][6]

-

Green & Chypre Formulations: Its green, sappy character enhances the effect of classic green notes like galbanum, cis-3-hexenol, and violet leaf absolute. In modern chypre structures, it can provide a floral lift to the heart.

-

Aldehydic & Powdery Fragrances: When used in conjunction with classic aliphatic aldehydes (C-10, C-12 MNA), it can create a more complex, floral-aldehydic opening with less of the harshness associated with straight-chain aldehydes alone.

4.2 Recommended Usage Levels

The following usage levels are recommended starting points for formulation development and may be adjusted based on the desired effect and product base. These are informed by typical industry practice for high-impact materials and data on related compounds.[3]

Table 2: Recommended Usage Levels of this compound

| Application | Concentration in Fragrance Concentrate (%) | Typical Finished Product Concentration (%) |

| Fine Fragrance (Eau de Parfum) | 0.1 - 2.0% | 0.01 - 0.4% |

| Body Lotion / Cream | 0.5 - 3.0% | 0.005 - 0.15% |

| Soaps (Bar and Liquid) | 1.0 - 4.0% | 0.01 - 0.2% |

| Shampoos / Hair Care | 0.5 - 2.5% | 0.005 - 0.1% |

| Detergents & Fabric Softeners | 0.2 - 1.5% | 0.002 - 0.05% |

Experimental Protocols

Scientific integrity demands rigorous and reproducible testing. The following protocols are designed as self-validating systems for the assessment of this compound.

5.1 Protocol 1: Quality Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the industry-standard technique for fragrance analysis.[5] It separates volatile compounds and provides mass spectra for definitive identification. This protocol verifies the identity and purity of this compound and quantifies any significant impurities, such as the corresponding alcohol (5-phenyl-1-pentanol) or carboxylic acid (5-phenylpentanoic acid), the latter of which can arise from oxidation and negatively impact the odor profile.

Caption: Workflow for GC-MS Quality Control of this compound.

Methodology:

-

Sample Preparation: Prepare a 1% (w/v) solution of the this compound sample in high-purity ethanol.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Split/Splitless, 250°C, 1 µL injection volume, split ratio 50:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Identify the main peak as this compound by comparing its mass spectrum with a reference library (e.g., NIST).

-

Identify and quantify impurities using area percentage normalization. Pay close attention to peaks corresponding to 5-phenyl-1-pentanol (potential starting material) and 5-phenylpentanoic acid (oxidation product).

-

-

Acceptance Criteria: A typical perfumery-grade material should have a purity of ≥98.0%. The level of specific impurities, particularly those affecting odor, should be defined and monitored.

5.2 Protocol 2: Stability Testing in a Consumer Product Base (Fine Fragrance)

Causality: Aldehydes are susceptible to chemical degradation (e.g., oxidation, acetal formation) in various product bases, which can lead to discoloration and significant off-odors.[7] This protocol evaluates the stability of this compound in a representative hydroalcoholic solution to ensure its olfactory integrity and physical stability over the product's shelf life.

Methodology:

-

Sample Preparation:

-

Test Sample: Prepare a model fine fragrance by incorporating this compound at a concentration of 1.0% (w/w) into a base of 80% Ethanol (SDA 40-B), 15% deionized water, and 4% other stable fragrance co-ingredients (e.g., Iso E Super, Hedione).

-

Control Sample: Prepare the same fragrance base without this compound.

-

-

Storage Conditions:

-

Store aliquots of both Test and Control samples under the following conditions for 12 weeks:

-

Accelerated: 40°C oven (dark).

-

Light Exposure: UV light box at ambient temperature.

-

Ambient: Room temperature (20-25°C, dark).

-

-

-

Evaluation Schedule: Evaluate the samples at Time 0, and then at weeks 1, 2, 4, 8, and 12.

-

Evaluation Parameters:

-

Visual Assessment: Observe for any changes in color or clarity compared to the control.

-

Olfactory Assessment: Dip smelling strips into both the Test and Control samples. Evaluate immediately and after 1 hour and 4 hours of dry-down. Note any deviation from the initial Time 0 odor profile, such as the appearance of sour, fatty, or plastic-like off-notes, or a weakening of the characteristic floral-green scent.

-

Analytical Assessment (Optional but Recommended): At T=0 and T=12, analyze the aged samples via the GC-MS protocol (5.1) to quantify the degradation of this compound and the formation of byproducts.

-

-

Acceptance Criteria: The formulation is considered stable if there are no significant changes in color or clarity, and no discernible off-odors develop during the 12-week period under all storage conditions.

Caption: Placement of this compound within a Fragrance Pyramid.

Safety & Regulatory Information

6.1 Safety Profile (Inferred)

No specific GHS classification for this compound was found in the public domain. However, based on data for the structurally analogous 3-methyl-5-phenylpentanal , a cautious approach is warranted.[8] This related material is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to avoid direct skin contact. All work should be conducted in a well-ventilated area.

6.2 Regulatory Status

-

IFRA (International Fragrance Association): A specific IFRA Standard for this compound is not currently published. However, all fragrance ingredients must be used in accordance with the principles of the IFRA Code of Practice.[9] Given the potential for skin sensitization based on analogous structures, formulators must conduct their own safety assessments to ensure the final concentration in a consumer product is safe and does not induce sensitization.

-

General Considerations: As an aldehyde, this compound is susceptible to oxidation, which can form peroxides. According to IFRA guidelines for other materials, it is best practice to ensure that fragrance ingredients prone to peroxide formation are stabilized with antioxidants and that the peroxide value is kept below 10 mmol/L.[10]

References

-

Belsito, D., et al. (2011). Fragrance material review on 2-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50(2), 1-15. [Link]

- BASF. (1989). US Patent 4837201A: 4-Methyl-4-phenyl-1-pentanals, their preparation and their use as scents.

-

The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan). The Good Scents Company Information System. [Link]

-

Gulluni, N., et al. (2023). Multi-Active Cosmeceutical Formulations: Stability, Sensory Performance, and Skin Tolerability. MDPI. [Link]

-

PubChem. (n.d.). 5-Phenyl-1-pentanol. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journals. [Link]

- Givaudan. (2007). US Patent US20070072789A1: 2-Methyl-5-phenylpentanal used as a rose odoriferous substance.

-

PubChem. (n.d.). Phenylmethylpentanal. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Methyl-5-phenylpentanal. National Center for Biotechnology Information. [Link]

-

Scribd. (n.d.). IFRA Chemicals List. Scribd. [Link]

-

IFRA. (2020). Amendment 49 STAND Citral. PerfumersWorld. [Link]

-

Encyclopedia.pub. (2022). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. Encyclopedia.pub. [Link]

-

PubChem. (n.d.). 4-Methyl-5-oxo-5-phenylpentanal. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). valeraldehyde. The Good Scents Company Information System. [Link]

-

ChemSynthesis. (n.d.). 2-methyl-3-phenylpentanal. ChemSynthesis. [Link]

-

The Good Scents Company. (n.d.). isodihydrolavandulal. The Good Scents Company Information System. [Link]

-

IFRA. (1994). Amendment 28 STAND Pinacea derivatives. PerfumersWorld. [Link]

Sources

- 1. Fragrance material review on 2-methyl-5-phenylpentanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Phenyl-1-pentanol | C11H16O | CID 61523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lily pentanal, 55066-49-4 [thegoodscentscompany.com]

- 4. US4837201A - 4-Methyl-4-phenyl-1-pentanals, their preparation and their use as scents - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20070072789A1 - 2-Methyl-5-phenylpentanal used as a rose odoriferous substance - Google Patents [patents.google.com]

- 7. Multi-Active Cosmeceutical Formulations: Stability, Sensory Performance, and Skin Tolerability [mdpi.com]

- 8. Phenylmethylpentanal | C12H16O | CID 108313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

Topic: Quantification of 5-Phenylpentanal in a Reaction Mixture

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of 5-phenylpentanal in complex reaction mixtures. Recognizing the importance of this analyte as a key intermediate in pharmaceutical synthesis and fragrance chemistry, we present two primary analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This guide is designed for researchers, process chemists, and quality control analysts, offering not just step-by-step instructions but also the underlying scientific rationale for method selection, sample preparation, and instrument parameters. We delve into rigorous method validation according to International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are self-validating and yield trustworthy, reproducible data. Field-proven insights on troubleshooting, stability considerations, and the strategic use of derivatization are also discussed to empower the user to adapt and optimize these methods for their specific applications.

Introduction: The Analytical Imperative for this compound

This compound is a valuable bifunctional molecule featuring both an aromatic ring and a reactive aldehyde group. This structure makes it a critical building block in the synthesis of various pharmaceutical active ingredients and high-value chemical entities. Accurate monitoring of its concentration during a chemical reaction is paramount for several reasons:

-

Reaction Kinetics and Optimization: Understanding the rate of consumption or formation of this compound allows for the precise determination of reaction endpoints and the optimization of parameters such as temperature, pressure, and catalyst loading.

-

Yield Calculation: Accurate quantification is fundamental to calculating reaction yield and assessing process efficiency.

-

Impurity Profiling: this compound may persist as an unreacted starting material or be generated as an intermediate; its quantification is crucial for ensuring the purity of the final product.

However, the aldehyde functional group presents analytical challenges. Aldehydes are susceptible to oxidation, converting them into the corresponding carboxylic acid (5-phenylpentanoic acid), which can skew quantitative results if samples are not handled and stored correctly.[1][2] This guide provides methodologies designed to mitigate these challenges and deliver reliable analytical outcomes.

Strategic Method Selection: GC vs. HPLC

The choice of analytical technique is the foundation of a robust quantitative method. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful options, with the selection depending on available instrumentation, sample matrix complexity, and required sensitivity.

-

Gas Chromatography (GC): As this compound is a relatively volatile compound (Boiling Point: ~245-248 °C), GC is an excellent and often preferred method. It offers high resolution and speed. A Flame Ionization Detector (FID) provides a robust, linear response for quantifiable analysis, while a Mass Spectrometer (MS) can be used for definitive peak identification and enhanced sensitivity.[3][4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly if the reaction mixture contains non-volatile components that could contaminate a GC system. The presence of the phenyl group in this compound allows for sensitive detection by a Ultraviolet (UV) detector.[5] This method avoids the high temperatures of the GC inlet, which can be beneficial if thermally labile species are present in the matrix.

This note will detail protocols for both GC-FID, as the primary recommended method due to its simplicity and efficiency, and HPLC-UV as a robust alternative.

Protocol I: Quantification by Gas Chromatography (GC-FID)

This protocol provides a direct, reliable method for quantifying this compound without the need for derivatization.

Principle & Causality

A sample of the reaction mixture is diluted with a suitable solvent containing a known concentration of an Internal Standard (IS). The Internal Standard is crucial as it corrects for minor variations in injection volume and potential matrix effects, ensuring high precision.[6] The diluted sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The eluting compounds are detected by the FID, which generates a signal proportional to the mass of the carbon atoms entering the flame. By comparing the peak area ratio of this compound to the IS against a calibration curve, the concentration can be accurately determined.

Materials and Reagents

-

This compound analytical standard: (Purity ≥98%)

-

Internal Standard (IS): Dodecanophenone or 1,3,5-Trimethoxybenzene. (Select an IS that is not present in the reaction matrix, is fully resolved from all other peaks, and has a similar response factor and retention time to the analyte).

-

Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).[7]

-

Glassware: Volumetric flasks (Class A), autosampler vials with PTFE-lined caps, pipettes.

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Detailed Experimental Protocol

Step 1: Preparation of Stock Solutions

-

Analyte Stock (10 mg/mL): Accurately weigh ~100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Internal Standard Stock (5 mg/mL): Accurately weigh ~50 mg of Dodecanophenone (or other suitable IS) into a 10 mL volumetric flask. Dissolve and dilute to the mark with the solvent.

Step 2: Preparation of Calibration Standards [6]

-

Prepare a series of at least five calibration standards by adding fixed amounts of the IS stock and varying amounts of the analyte stock to volumetric flasks and diluting with the solvent.

-

The concentration range should bracket the expected analyte concentration in the prepared reaction samples (e.g., 0.05 mg/mL to 2.0 mg/mL).

Table 1: Example Calibration Standard Preparation

| Calibration Level | Volume of Analyte Stock (10 mg/mL) | Volume of IS Stock (5 mg/mL) | Final Volume (with Solvent) | Final Analyte Conc. (mg/mL) | Final IS Conc. (mg/mL) |

|---|---|---|---|---|---|

| 1 | 50 µL | 200 µL | 10 mL | 0.05 | 0.1 |

| 2 | 100 µL | 200 µL | 10 mL | 0.10 | 0.1 |

| 3 | 500 µL | 200 µL | 10 mL | 0.50 | 0.1 |

| 4 | 1.0 mL | 200 µL | 10 mL | 1.00 | 0.1 |

| 5 | 2.0 mL | 200 µL | 10 mL | 2.00 | 0.1 |

Step 3: Sample Preparation [8]

-

Carefully withdraw a representative aliquot of the reaction mixture (e.g., 50 µL).

-

Quench the reaction if necessary by adding the aliquot to a vial containing a suitable quenching agent.

-

Accurately weigh the aliquot into a vial. This is critical for calculating weight/weight percentage.

-

Add a precise mass of the IS Stock solution.

-

Dilute with a sufficient volume of solvent to fully dissolve all components and bring the analyte concentration into the calibration range (e.g., add 5-10 mL).

-

Vortex thoroughly and, if necessary, filter through a 0.45 µm PTFE syringe filter to remove particulates.[7]

-

Transfer the final solution to an autosampler vial.

Step 4: GC-FID Instrumental Parameters

-

The following parameters provide a robust starting point and should be optimized for your specific instrument and application. A mid-polarity column is chosen for good general-purpose separation of aromatic compounds.[4]

Table 2: GC-FID Method Parameters

| Parameter | Value | Rationale |

|---|---|---|

| GC System | Agilent 8860 or equivalent | Standard, reliable instrumentation. |

| Injector | Split/Splitless, 250 °C | Ensures complete vaporization without thermal degradation. |

| Split Ratio | 50:1 (adjustable) | Prevents column overloading while maintaining sensitivity. |

| Liner | Deactivated, splitless liner with glass wool | Promotes sample mixing and traps non-volatiles. |

| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed 5% Phenyl Methyl Siloxane column suitable for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen, 1.2 mL/min (constant flow) | Inert mobile phase. Hydrogen can provide faster analysis times. |

| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates solvent from analytes and ensures elution of all components. |

| Detector | FID, 280 °C | High temperature prevents condensation and ensures stable signal. |

| Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector performance. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

Data Analysis and Workflow

-

Integrate the peak areas for this compound and the internal standard in all chromatograms.

-

For the calibration standards, calculate the response factor (RF) by plotting the ratio of (Analyte Area / IS Area) on the y-axis against the ratio of (Analyte Concentration / IS Concentration) on the x-axis.

-

Perform a linear regression to obtain the calibration curve and verify the coefficient of determination (R²) is >0.995.

-

For the reaction samples, calculate the concentration of this compound using the peak area ratio and the equation from the linear regression.

Caption: GC-FID workflow for this compound quantification.

Protocol II: Quantification by HPLC-UV

This protocol serves as an excellent orthogonal method to confirm GC results or as a primary method when GC is not suitable.

Principle & Causality